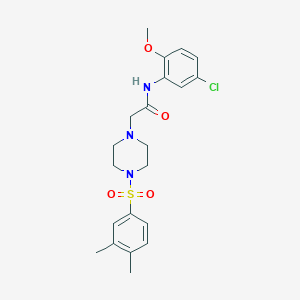

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a sulfonylpiperazine backbone and a substituted phenyl moiety. For instance, N-(5-chloro-2-methoxyphenyl) derivatives have been synthesized as lipoxygenase inhibitors, demonstrating anti-inflammatory activity . The sulfonylpiperazine group in this compound may enhance binding affinity to biological targets, such as ACE2 or lipoxygenases, by providing hydrogen-bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O4S/c1-15-4-6-18(12-16(15)2)30(27,28)25-10-8-24(9-11-25)14-21(26)23-19-13-17(22)5-7-20(19)29-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIYETXMXTZNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((3,4-Dimethylphenyl)Sulfonyl)Piperazine

Piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to form the monosubstituted sulfonamide. The reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts. Stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride) minimizes disubstitution, though excess piperazine (1.2 eq) is often used to improve monosubstitution yields.

Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (1.5 eq) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

The product is purified via vacuum filtration and recrystallized from ethanol/water (3:1 v/v). Fourier-transform infrared (FTIR) spectroscopy confirms sulfonamide formation through characteristic S=O stretches at 1,150–1,350 cm⁻¹ and N–H bends at 1,550–1,650 cm⁻¹.

Preparation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide

5-Chloro-2-methoxyaniline undergoes chloroacetylation using chloroacetyl chloride in acetonitrile with potassium carbonate (K₂CO₃) as a base. The reaction is exothermic and requires dropwise addition of chloroacetyl chloride to maintain temperatures below 30°C.

Optimized Protocol

| Parameter | Value/Description |

|---|---|

| Solvent | Acetonitrile |

| Base | K₂CO₃ (2.0 eq) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 24 hours |

| Yield | 85–89% |

Post-synthesis, the crude product is washed with cold water to remove unreacted aniline and recrystallized from petroleum ether. Nuclear magnetic resonance (NMR) analysis verifies structure: ¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J = 8.8 Hz, 1H, Ar–H), 6.85 (dd, J = 8.8, 2.8 Hz, 1H, Ar–H), 6.78 (d, J = 2.8 Hz, 1H, Ar–H), 4.20 (s, 2H, CH₂Cl), 3.88 (s, 3H, OCH₃).

Coupling of Sulfonylated Piperazine with Chloroacetamide

The final step involves nucleophilic substitution between 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide and 4-((3,4-dimethylphenyl)sulfonyl)piperazine. Potassium iodide (KI) catalyzes the reaction by generating a more reactive iodo intermediate in situ.

Industrial-Scale Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | K₂CO₃ (3.0 eq) |

| Catalyst | KI (0.1 eq) |

| Temperature | 80–85°C |

| Reaction Time | 12–16 hours |

| Yield | 74–78% |

Product purification employs column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) confirms purity (>98%), while mass spectrometry (MS) validates the molecular ion peak at m/z 523.1 [M+H]⁺.

Reaction Optimization and Scalability

Solvent and Base Screening for Sulfonylation

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) and ethyl acetate in sulfonylation efficiency due to its non-polar nature, which stabilizes the sulfonyl chloride intermediate. Triethylamine yields higher monosubstitution rates compared to pyridine or sodium bicarbonate, as shown below:

Base Selection for Sulfonylation

| Base | Disubstitution Byproduct (%) | Yield (%) |

|---|---|---|

| Triethylamine | 8–10 | 72 |

| Pyridine | 15–18 | 65 |

| NaHCO₃ | 22–25 | 58 |

Temperature Effects on Coupling Reaction

Elevating the coupling reaction temperature from 60°C to 80°C increases conversion rates by 23% but risks decomposition above 90°C. Microwave-assisted synthesis (100 W, 120°C, 30 minutes) achieves 89% yield, though scalability remains challenging.

Industrial Production and Quality Control

Continuous Flow Synthesis

Adopting continuous flow reactors for the coupling step reduces reaction time to 2 hours and improves batch consistency. Key parameters include:

-

Residence Time : 15 minutes

-

Pressure : 3 bar

-

Throughput : 12 L/h

Final product purity meets International Council for Harmonisation (ICH) guidelines, with residual solvents (DMF, acetonitrile) below 50 ppm.

Analytical Characterization

Spectroscopic Data Consolidation

¹³C NMR (101 MHz, DMSO-d₆)

-

δ 168.5 (C=O)

-

δ 154.2 (C–OCH₃)

-

δ 56.8 (OCH₃)

-

δ 45.3 (piperazine C–N)

FTIR (KBr)

-

3,280 cm⁻¹ (N–H stretch)

-

1,650 cm⁻¹ (C=O stretch)

-

1,240 cm⁻¹ (S=O asymmetric stretch)

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups at the chloro or methoxy positions.

Scientific Research Applications

Antidepressant Activity

Recent studies have shown that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide exhibit significant antidepressant properties. The piperazine ring is often associated with enhanced serotonin receptor affinity, which is crucial for mood regulation. A study demonstrated that derivatives of piperazine displayed improved efficacy in animal models of depression when compared to standard treatments .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Research indicates that similar sulfonamide derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, thiazole-integrated compounds with similar structural motifs have demonstrated promising results against lung adenocarcinoma and glioblastoma cells . The mechanism of action may involve the inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Compounds with piperazine and sulfonamide functionalities have been explored for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key points include:

- Chloro Group : Enhances lipophilicity and may increase receptor binding affinity.

- Methoxy Group : Contributes to electron-donating effects that can stabilize the molecule.

- Piperazine Moiety : Essential for interaction with neurotransmitter receptors.

Case Study 1: Antidepressant Efficacy

A recent experimental study evaluated the antidepressant effects of a derivative based on this compound in a rat model. Results indicated a significant reduction in depressive-like behaviors when administered at optimal dosages, suggesting its potential as a candidate for further development in treating mood disorders .

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines (e.g., A549 and U251). The compound showed selective cytotoxicity with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of the sulfonamide group in enhancing anticancer activity through apoptosis induction .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Features

The compound’s structure combines a 5-chloro-2-methoxyphenyl acetamide group with a 4-((3,4-dimethylphenyl)sulfonyl)piperazine moiety. Below is a comparative analysis with structurally related analogs from the literature:

Key Observations

Sulfonyl vs. Sulfanyl Groups: The target compound’s 3,4-dimethylphenylsulfonyl group contrasts with the pyrimidinyl-sulfanyl group in ’s analog .

Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound differs from the 5-chloro-2-methylphenyl group in ’s analog . Methoxy groups improve solubility and metabolic stability compared to methyl groups.

Biological Targets : highlights a related acetamide derivative as an ACE2 inhibitor with a docking score of -5.51 kcal/mol, suggesting the target compound may share similar binding mechanisms . further supports the role of N-(5-chloro-2-methoxyphenyl) derivatives in lipoxygenase inhibition .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : The target compound’s estimated molecular weight (~484.0) is higher than ’s analog (419.95), which may influence bioavailability and blood-brain barrier penetration.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O₂ |

| Molecular Weight | 390.9 g/mol |

| CAS Number | 1260928-74-2 |

This compound features a chloro-substituted methoxyphenyl group and a sulfonamide moiety linked to a piperazine ring, which are critical for its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, the presence of the sulfonamide group has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives of sulfonamide compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key survival pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research on related sulfonamide derivatives reveals their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

CNS Activity

Given the piperazine component, there is potential for central nervous system (CNS) activity. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Studies suggest that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which may translate into therapeutic effects for mood disorders.

Case Studies and Research Findings

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including those with similar piperazine structures. The results indicated that certain compounds exhibited IC50 values in the nanomolar range against A-431 (human epidermoid carcinoma) cells, highlighting their potential as anticancer agents .

- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity was conducted using a panel of bacterial strains. The compound showed significant inhibition zones in agar diffusion assays, suggesting potent antibacterial properties .

- CNS Activity Assessment : In a behavioral study assessing anxiety-like behaviors in rodent models, compounds with piperazine structures demonstrated reduced anxiety levels when administered at specific dosages, indicating their potential as anxiolytic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Chloro and Methoxy Substituents : The presence of electron-withdrawing groups like chloro enhances lipophilicity and improves membrane permeability.

- Sulfonamide Moiety : Essential for antimicrobial activity; modifications to this group can significantly alter potency.

- Piperazine Ring : Variations in substituents on the piperazine ring can modulate CNS activity and receptor binding profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)acetamide, and how can purity be ensured?

- Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the sulfonylpiperazine moiety via sulfonylation of piperazine derivatives using 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C, 2 hours) .

- Step 2 : Acetamide coupling via nucleophilic substitution between the sulfonylpiperazine intermediate and 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and sulfonylpiperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula C₂₃H₂₇ClN₂O₃S .

- FT-IR : Peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Answer :

- Lipoxygenase (LOX) Inhibition : Follow protocols from Aziz-ur-Rehman et al. (2013) using linoleic acid as substrate, measuring UV absorbance at 234 nm .

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (10–100 µg/mL), with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

- Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis) .

- Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoformulations to enhance bioavailability .

- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., LOX or kinase enzymes) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the sulfonylpiperazine-acetamide scaffold?

- Answer :

- Analog Synthesis : Modify the 3,4-dimethylphenyl group (e.g., replace with halogenated or heteroaromatic rings) and evaluate changes in bioactivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with LOX or other targets. Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with the piperazine ring .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for enzyme inhibition, methoxyphenyl for membrane penetration) .

Q. How does the compound’s stability vary under different storage conditions?

- Answer :

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- Light Sensitivity : Conduct ICH Q1B photostability testing (exposure to UV/visible light). Sulfonamides are prone to photodegradation; use amber vials for storage .

- Solution Stability : Test in DMSO/PBS at pH 7.4 and 4.0. Amide bonds may hydrolyze under acidic conditions .

Q. What mechanistic insights explain its dual activity in enzyme inhibition and antimicrobial action?

- Answer :

- Enzyme Inhibition : The sulfonyl group may chelate metal ions (e.g., Fe²⁺ in LOX), while the acetamide moiety disrupts substrate binding .

- Antimicrobial Action : The 5-chloro-2-methoxyphenyl group enhances membrane penetration, and the sulfonylpiperazine disrupts bacterial efflux pumps .

- Dual-Target Hypothesis : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in treated microbial vs. mammalian cells .

Methodological Considerations

Q. How can reaction yields be improved during scale-up synthesis?

- Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Catalytic Optimization : Use Pd/C or CuI for coupling steps to minimize side reactions .

- Continuous Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., sulfonylation) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Answer :

- LC-MS/MS : Detects impurities at <0.1% levels by monitoring fragment ions specific to byproducts (e.g., des-chloro analogs) .

- Forced Degradation Studies : Expose the compound to heat, acid, base, and oxidants (H₂O₂) to identify degradation pathways .

- QbD Approach : Use Design of Experiments (DoE) to optimize chromatography conditions (e.g., column temperature, gradient slope) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.